(2S,3S,8S,9S)-3-Amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pachybasin is an anthraquinone derivative, a class of compounds known for their diverse biological activities. It is primarily derived from fungi, including species from the genera Ascochyta, Coniothyrium, Phoma, and Trichoderma . Pachybasin has been noted for its antimicrobial properties, although its activity spectrum is relatively narrow compared to other anthraquinones .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pachybasin can be synthesized through the Diels-Alder reaction of 6-alkoxy-2-pyrones with quinones . This method involves heating the reactants to facilitate the cycloaddition, followed by oxidation and demethylation steps to yield pachybasin.
Industrial Production Methods: Industrial production of pachybasin typically involves the cultivation of endophytic fungi, such as Coelomycetes AFKR-18, in liquid media . The compound is then extracted from the culture broth and purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Pachybasin undergoes various chemical reactions, including:
Oxidation: Pachybasin can be oxidized to form more complex quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: Pachybasin can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under acidic conditions.
Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used .
Scientific Research Applications
Pachybasin has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex anthraquinones and other quinonoid compounds.
Biology: Pachybasin is used to study fungal metabolism and the biosynthesis of secondary metabolites.
Medicine: Its antimicrobial properties make it a candidate for developing new antibiotics.
Mechanism of Action
Pachybasin exerts its effects primarily through the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . This pro-oxidant activity is responsible for its antimicrobial properties. Additionally, pachybasin can interfere with cellular respiration by inhibiting key enzymes in the electron transport chain .
Comparison with Similar Compounds
Chrysophanol: Another anthraquinone with similar antimicrobial properties but a broader activity spectrum.
Aloe-emodin: Found in aloe vera, this compound has notable anti-inflammatory and antimicrobial properties.
Uniqueness of Pachybasin: Pachybasin is unique due to its relatively simple structure with only one α-hydroxy substitution, making it the simplest fungal anthraquinone . This simplicity allows for easier modification and derivatization, making it a valuable compound for synthetic chemistry and drug development.
Properties
Molecular Formula |
C20H29NO3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(2S,3S,4E,6E,8R,9R)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid |
InChI |
InChI=1S/C20H29NO3/c1-14(10-11-18(21)16(3)20(22)23)12-15(2)19(24-4)13-17-8-6-5-7-9-17/h5-12,15-16,18-19H,13,21H2,1-4H3,(H,22,23)/b11-10+,14-12+/t15-,16+,18+,19-/m1/s1 |
InChI Key |
HJVCHYDYCYBBQX-AWKNMOFVSA-N |
Isomeric SMILES |
C[C@H](/C=C(\C)/C=C/[C@@H]([C@H](C)C(=O)O)N)[C@@H](CC1=CC=CC=C1)OC |
Canonical SMILES |
CC(C=C(C)C=CC(C(C)C(=O)O)N)C(CC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.